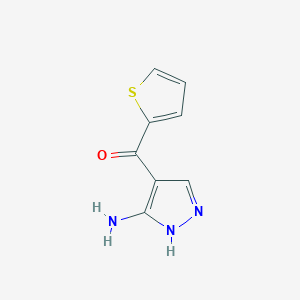

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

Description

BenchChem offers high-quality (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-amino-1H-pyrazol-4-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8-5(4-10-11-8)7(12)6-2-1-3-13-6/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSHGSCMEXOBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468397 | |

| Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96219-87-3 | |

| Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone synthesis protocol

An In-Depth Technical Guide to the Synthesis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole and thiophene scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] This document outlines two plausible and robust synthetic pathways, grounded in established chemical principles, to afford the target compound.

Introduction: The Significance of Pyrazole-Thiophene Hybrids

The convergence of pyrazole and thiophene moieties within a single molecular framework presents a compelling strategy in drug discovery. Pyrazoles are a class of N-heterocyclic compounds recognized for their diverse pharmacological profiles.[5][6] Similarly, thiophene, a sulfur-containing aromatic heterocycle, is a key structural component in numerous FDA-approved drugs.[4] The combination of these two pharmacophores in "(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone" offers the potential for novel biological activities and intellectual property. This guide is intended to provide chemists with the foundational knowledge to synthesize this and related compounds for further investigation.

Strategic Overview of Synthetic Pathways

Two primary retrosynthetic approaches are detailed in this guide, both commencing from the key intermediate, 3-amino-1H-pyrazole-4-carbonitrile.

Pathway A: Synthesis via Grignard Reaction

This classic organometallic approach involves the preparation of a thiophene Grignard reagent, which then acts as a nucleophile, attacking an activated pyrazole carbonyl derivative.

Pathway B: Synthesis via Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction utilizes the inherent nucleophilicity of the thiophene ring, which is acylated by a pyrazole-derived acyl chloride in the presence of a Lewis acid catalyst.

Below is a visual representation of the overall synthetic strategy.

Caption: Overall synthetic strategy for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone.

Part 1: Synthesis of Key Precursors

A reliable supply of high-purity starting materials and intermediates is paramount for the successful synthesis of the target compound.

Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

This crucial pyrazole intermediate can be synthesized from readily available starting materials. One established method involves the reaction of a 3-oxoalkanenitrile with trichloroacetonitrile, followed by cyclization with hydrazine.[7][8][9] An alternative and efficient route is the reaction of malononitrile dimer with hydrazine.[10]

Protocol via Malononitrile Dimer:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile dimer in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-1H-pyrazole-4-carbonitrile.

Synthesis of 3-Amino-1H-pyrazole-4-carboxylic acid

The carboxylic acid is obtained through the hydrolysis of the corresponding nitrile.

Protocol:

-

Hydrolysis: Suspend 3-amino-1H-pyrazole-4-carbonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture to reflux. The progress of the hydrolysis can be monitored by the evolution of ammonia gas and by TLC.

-

Acidification: After complete conversion, cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 3-4.

-

Isolation: The product will precipitate upon acidification. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry to obtain 3-amino-1H-pyrazole-4-carboxylic acid.

Synthesis of 3-Amino-1H-pyrazole-4-carbonyl chloride

The acyl chloride is the activated form of the carboxylic acid, essential for both proposed synthetic pathways.

Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 3-amino-1H-pyrazole-4-carboxylic acid to the flask.

-

Chlorination: Add an excess of thionyl chloride (SOCl₂) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF).[11]

-

Reflux: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-amino-1H-pyrazole-4-carbonyl chloride can be used directly in the next step or purified by recrystallization if necessary.

Part 2: Synthesis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

With the key acyl chloride intermediate in hand, the final target molecule can be synthesized via two distinct and effective methods.

Pathway A: Grignard Reaction Protocol

This pathway leverages the nucleophilic character of an organomagnesium reagent derived from thiophene.

Caption: Workflow for the Grignard reaction pathway.

Step-by-Step Methodology:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings.[12]

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Add a solution of 2-bromothiophene in anhydrous THF dropwise to the magnesium suspension. The initiation of the reaction is indicated by a gentle reflux and a change in the appearance of the solution.[12][13] Maintain the reaction until the magnesium is consumed.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of 3-amino-1H-pyrazole-4-carbonyl chloride in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding it to a mixture of ice and a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Pathway B: Friedel-Crafts Acylation Protocol

This pathway relies on the electrophilic substitution of thiophene, which is highly regioselective for the 2-position.[14]

Caption: Workflow for the Friedel-Crafts acylation pathway.

Step-by-Step Methodology:

-

Reaction Setup:

-

Acylation:

-

To the cooled suspension, add a solution of 3-amino-1H-pyrazole-4-carbonyl chloride in DCM dropwise.

-

Following this, add thiophene to the reaction mixture.

-

Allow the reaction to proceed at low temperature, gradually warming to room temperature while monitoring by TLC.

-

-

Workup and Purification:

-

Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic fractions, wash with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

Quantitative Data Summary

The following table provides hypothetical yet realistic reaction parameters for the synthesis of the target compound. Actual yields may vary based on experimental conditions and scale.

| Step | Reactants | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) |

| Nitrile Synthesis | Malononitrile dimer, Hydrazine hydrate | Ethanol | - | Reflux | 2-4 | 85-95 |

| Carboxylic Acid Synthesis | 3-Amino-1H-pyrazole-4-carbonitrile, NaOH(aq) | Water | - | Reflux | 4-8 | 80-90 |

| Acyl Chloride Synthesis | 3-Amino-1H-pyrazole-4-carboxylic acid, SOCl₂ | - | DMF (cat.) | Reflux | 1-3 | >95 (crude) |

| Grignard Reaction | Thiophen-2-ylmagnesium bromide, Acyl chloride | THF | - | 0 to RT | 2-6 | 60-75 |

| Friedel-Crafts Acylation | Thiophene, Acyl chloride | DCM | AlCl₃ | 0 to RT | 3-8 | 65-80 |

Characterization and Validation

The identity and purity of the synthesized (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of all expected proton and carbon environments.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic routes for the preparation of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone. Both the Grignard reaction and Friedel-Crafts acylation pathways offer viable methods for obtaining this valuable heterocyclic compound. The choice of method may depend on the specific laboratory equipment available, safety considerations, and the desired scale of the synthesis. The protocols provided herein, along with the foundational understanding of the underlying chemical principles, should empower researchers in the fields of medicinal chemistry and drug development to access this and related compounds for their research endeavors.

References

-

Al-Matar, H. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. [Link]

-

ResearchGate. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

- Google Patents. (2014). CN103896909A - Synthesis method of 2-thiopheneethanol.

-

ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?[Link]

- Google Patents. (1949).

-

MDPI. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. [Link]

-

Oriental Journal of Chemistry. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. [Link]

- Google Patents. (2011).

-

Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

-

MDPI. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

-

MDPI. (2021). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]

-

ResearchGate. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. [Link]

-

J-Stage. (2011). A Practical Synthesis of 2-Methylthiophene-3-carboxylic Acid Ethyl Ester. [Link]

-

ResearchGate. (2025). Examples of pyrazole and thiophene-containing drugs. [Link]

-

National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

PubMed Central. (2012). 5-hydroxy-3-phenyl-1H-pyrazol-4-yl](thiophen-2-yl)methanone. [Link]

-

ResearchGate. (2020). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. [Link]

-

ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Physicochemical Properties of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, (5-amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for its synthesis and characterization. Key physicochemical parameters, including spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS), melting point, lipophilicity (LogP), and thermodynamic solubility, are discussed in detail. The guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity. All quantitative data is presented in clear, tabular formats, and key experimental workflows are illustrated with diagrams to facilitate understanding and replication.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific substitution pattern of an amino group at the 5-position and an aryl group at the 1-position of the pyrazole ring, as seen in (5-amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone, is of particular interest. This arrangement is found in compounds that have been investigated as potent and selective kinase inhibitors.[3] The incorporation of a thiophenyl methanone moiety at the 4-position introduces additional structural features that can influence the molecule's electronic properties, conformational flexibility, and potential for intermolecular interactions, thereby modulating its biological activity and physicochemical profile.

A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement in any drug discovery pipeline. Properties such as solubility and lipophilicity are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed framework for the synthesis, purification, and comprehensive characterization of (5-amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone.

Synthesis and Structural Elucidation

The synthesis of 4-acyl-5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most versatile and common approach involves the condensation of a β-ketonitrile with a substituted hydrazine.[4] This method provides a reliable route to the core aminopyrazole scaffold.

Synthetic Pathway

The synthesis of (5-amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone can be achieved through a multi-step process, beginning with the synthesis of a β-ketonitrile intermediate.

Caption: Synthetic workflow for (5-amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone.

Experimental Protocol: Synthesis

Step 1: Synthesis of the β-Ketonitrile Intermediate

-

To a solution of a suitable thiophenyl ketone in a non-polar solvent such as toluene, add malononitrile.

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to initiate the Knoevenagel condensation.

-

Reflux the mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclocondensation to form the Aminopyrazole

-

Dissolve the purified β-ketonitrile intermediate in a polar solvent like ethanol.

-

Add an equimolar amount of phenylhydrazine.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid, to promote cyclization.

-

Reflux the mixture for several hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a weak base, such as sodium bicarbonate solution.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (5-amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts are based on data from closely related 5-amino-1-phenyl-pyrazole-4-carbonitrile derivatives and general knowledge of heterocyclic NMR.[5]

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ | ~5.0 - 6.0 | Broad singlet | The chemical shift can vary with concentration and solvent. |

| Phenyl-H (ortho, meta, para) | ~7.2 - 7.6 | Multiplet | Protons on the N-phenyl ring. |

| Thiophene-H | ~7.0 - 7.8 | Multiplet | The exact chemical shifts and coupling constants will depend on the substitution pattern of the thiophene ring. |

| Pyrazole-H (C3-H) | ~7.9 - 8.2 | Singlet | The proton at the 3-position of the pyrazole ring. |

Table 1: Predicted ¹H NMR Spectroscopic Data for (5-Amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone in CDCl₃.

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | ~180 - 190 | Carbonyl carbon of the methanone linker. |

| Pyrazole C5-NH₂ | ~150 - 155 | Carbon bearing the amino group. |

| Pyrazole C3 | ~140 - 145 | Unsubstituted carbon at the 3-position of the pyrazole ring. |

| Phenyl C (ipso) | ~138 - 142 | Carbon of the phenyl ring attached to the pyrazole nitrogen. |

| Thiophene C | ~125 - 145 | Carbons of the thiophene ring. |

| Phenyl C | ~120 - 130 | Other carbons of the N-phenyl ring. |

| Pyrazole C4 | ~95 - 105 | Carbon at the 4-position, attached to the carbonyl group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (5-Amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone in CDCl₃.

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₂) | 3300 - 3500 | Medium, sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Ketone) | 1630 - 1680 | Strong |

| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Table 3: Key FT-IR Absorption Bands for (5-Amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For (5-Amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone (C₁₄H₁₁N₃OS), the expected molecular weight is approximately 269.06 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 269.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are crucial for its developability. The following section details the experimental determination of key parameters.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Melting Point Determination [6][]

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

-

A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter influencing membrane permeability and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Protocol: Shake-Flask Method for LogP Determination [2][4]

Caption: Workflow for LogP determination using the shake-flask method.

-

Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated aqueous buffer at a concentration where the UV-Vis absorbance can be accurately measured.

-

Partitioning: In a screw-cap vial, mix equal volumes of the pre-saturated n-octanol and the compound-containing pre-saturated buffer.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous buffer]).

Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for predicting oral absorption.

Experimental Protocol: Thermodynamic Solubility Assay [1][8]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter) or centrifuge at high speed to remove all undissolved solid particles.

-

Quantification: Dilute the resulting saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a sensitive analytical method like HPLC-UV or LC-MS/MS. A calibration curve with known concentrations of the compound should be used for accurate quantification.

-

Reporting: The solubility is typically reported in units of µg/mL or µM.

Conclusion

This technical guide has outlined the essential methodologies for the synthesis and physicochemical characterization of (5-amino-1-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone. The provided protocols for synthesis, spectroscopic analysis, and the determination of melting point, lipophilicity, and solubility are designed to be robust and reproducible. A thorough understanding and precise measurement of these properties are indispensable for the rational design and development of new therapeutic agents based on the aminopyrazole scaffold. The data and workflows presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient evaluation of this and related compounds.

References

- Al-Zahrani, F. A., & El-Shehry, M. F. (2021). Synthesis of 4-thiocarbamoyl-5-aminopyrazoles. Journal of the Saudi Chemical Society, 25(1), 101168.

- El-Metwally, N. H., & Khalil, A. M. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57(4), 941-947.

- Fahim, A. M., & El-Sayed, W. M. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(52), 29669-29680.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

- Martínez, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 75, 69-76.

- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Evotec. (n.d.). In-vitro Thermodynamic Solubility. protocols.io. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

1H NMR and 13C NMR characterization of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone. This molecule, incorporating the pharmacologically significant pyrazole and thiophene scaffolds, requires unambiguous structural verification, for which NMR is the cornerstone technique.[1][2][3] This document serves as a practical resource for researchers, offering a detailed theoretical background, field-proven experimental protocols, and an in-depth interpretation of the expected NMR spectra. By explaining the causality behind spectral patterns and chemical shifts, this guide equips scientists in drug discovery and chemical synthesis with the expertise to confidently characterize this and structurally related heterocyclic compounds.

Introduction: The Structural Significance of a Pyrazole-Thiophene Scaffold

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is a heterocyclic compound featuring a 3-aminopyrazole ring linked to a thiophene-2-yl moiety via a carbonyl bridge. Both pyrazole and thiophene derivatives are fundamental building blocks in numerous pharmaceutical agents and functional materials, exhibiting a wide range of biological activities.[2][3][4] The pyrazole core is a well-known nitrogen-containing heterocycle found in various drugs, while the thiophene ring is a key component in many medicinal compounds.[3][4]

The precise arrangement of these rings and their substituents dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological function. Therefore, definitive structural elucidation is a critical step in the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose, providing detailed atomic-level information about the molecular structure.[1][2] This guide offers a foundational understanding and predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, serving as a valuable resource for its synthesis, characterization, and further development.

Foundational NMR Principles for Heterocyclic Systems

A thorough interpretation of the NMR spectra for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone relies on understanding several core NMR principles, particularly as they apply to substituted aromatic heterocycles.

-

Chemical Shift (δ) : The chemical shift of a nucleus is highly sensitive to its local electronic environment.[1] Electron-withdrawing groups (like the central carbonyl and the electronegative atoms in the rings) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (like the amino group) shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield).[5]

-

Spin-Spin Coupling (J) : Coupling between non-equivalent protons on adjacent carbons provides information on connectivity. The magnitude of the coupling constant (J, measured in Hz) is related to the number of bonds and the dihedral angle separating the protons. In aromatic systems like thiophene, coupling is observed between adjacent protons (³J) and, to a lesser extent, over longer ranges (⁴J or ⁵J).

-

Tautomerism and Proton Exchange : The 3-amino-1H-pyrazole system can undergo prototropic tautomerism, where the N-H proton exchanges between the two ring nitrogen atoms. This rapid exchange can lead to time-averaged signals in the NMR spectrum, often resulting in the broadening of C3 and C5 signals in the ¹³C NMR.[6] Furthermore, protons on heteroatoms (N-H, O-H) are "exchangeable" and their signals are often broad; they can disappear entirely upon addition of a few drops of deuterium oxide (D₂O) to the NMR sample.[7]

Experimental Workflow for NMR Analysis

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and correctly set acquisition parameters.[8]

Visualization of the Analytical Workflow

The logical flow from sample preparation to final structural elucidation is a systematic process. This workflow ensures that the acquired data is of high quality and that the subsequent interpretation is robust and verifiable.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

-

Pyrazole N-H (N₁-H or N₂-H):

-

Pyrazole H₅:

-

δ ≈ 7.8 - 8.2 ppm: This proton is on a carbon adjacent to two nitrogen atoms, leading to significant deshielding. It will appear as a singlet, as there are no adjacent protons to couple with.

-

-

Thiophene Protons (H₃', H₄', H₅'): These three protons will form a coupled system, often appearing as a doublet of doublets (dd) or a multiplet. [1][10] * H₅': δ ≈ 7.7 - 7.9 ppm (dd): This proton is alpha to the sulfur atom and is deshielded. It will be coupled to H₄' (³J ≈ 5.0 Hz) and H₃' (⁴J ≈ 1.0 Hz).

-

H₃': δ ≈ 7.6 - 7.8 ppm (dd): This proton is on the carbon adjacent to the carbonyl-substituted carbon (C₂'). It will be coupled to H₄' (³J ≈ 3.6 Hz) and H₅' (⁴J ≈ 1.0 Hz).

-

H₄': δ ≈ 7.1 - 7.3 ppm (dd): This proton is beta to the sulfur and will be the most upfield of the thiophene protons. It will be coupled to both H₅' (³J ≈ 5.0 Hz) and H₃' (³J ≈ 3.6 Hz).

-

-

Amino Group (-NH₂):

-

δ ≈ 5.0 - 6.0 ppm: The amino protons will appear as a broad singlet due to proton exchange and nitrogen's quadrupolar moment. The chemical shift can vary depending on concentration and temperature. This signal will also disappear upon D₂O exchange.

-

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

-

Carbonyl Carbon (C=O):

-

δ ≈ 180 - 185 ppm: Ketone carbonyls are highly deshielded and appear far downfield. [11]* Pyrazole C₃:

-

δ ≈ 155 - 160 ppm: This carbon is directly attached to the electron-donating amino group and two nitrogen atoms, leading to a complex electronic environment but typically appearing downfield.

-

-

Thiophene C₂':

-

δ ≈ 142 - 146 ppm: This is a quaternary carbon, attached to the electron-withdrawing carbonyl group and the sulfur atom.

-

-

Pyrazole C₅:

-

δ ≈ 138 - 142 ppm: This carbon is adjacent to two nitrogen atoms. Due to tautomerism, the signals for C₃ and C₅ may be broad. [6][12]* Thiophene C₅' and C₃':

-

δ ≈ 132 - 136 ppm: These two carbons are expected in a similar region. Advanced techniques like HMBC would be needed for unambiguous assignment.

-

-

Thiophene C₄':

-

δ ≈ 128 - 130 ppm: This carbon is typically found in the standard aromatic region.

-

-

Pyrazole C₄:

-

δ ≈ 105 - 110 ppm: This carbon is attached to the electron-withdrawing carbonyl group but is shielded relative to the other pyrazole carbons. Its signal will be a key identifier for the pyrazole ring.

-

Summary of Predicted NMR Data

The predicted chemical shifts and multiplicities are summarized below for quick reference. These values are estimates and can vary based on solvent, concentration, and temperature. [1] Table 1: Predicted ¹H NMR Data for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|

| ~12.5 | br s | N-H (Pyrazole) | Exchangeable with D₂O |

| ~8.0 | s | H₅ (Pyrazole) | Singlet, no adjacent protons |

| ~7.8 | dd | H₅' (Thiophene) | J ≈ 5.0, 1.0 Hz |

| ~7.7 | dd | H₃' (Thiophene) | J ≈ 3.6, 1.0 Hz |

| ~7.2 | dd | H₄' (Thiophene) | J ≈ 5.0, 3.6 Hz |

| ~5.5 | br s | -NH₂ | Exchangeable with D₂O |

Table 2: Predicted ¹³C NMR Data for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~182 | C=O (Ketone) | Quaternary, low intensity |

| ~158 | C₃ (Pyrazole) | Attached to -NH₂ |

| ~144 | C₂' (Thiophene) | Quaternary, attached to C=O |

| ~140 | C₅ (Pyrazole) | |

| ~135 | C₅' (Thiophene) | |

| ~133 | C₃' (Thiophene) | |

| ~129 | C₄' (Thiophene) |

| ~108 | C₄ (Pyrazole) | Attached to C=O |

Conclusion

The structural characterization of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone can be confidently achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The distinct electronic environments created by the amino, carbonyl, pyrazole, and thiophene functionalities result in a unique spectroscopic fingerprint. The ¹H NMR spectrum is characterized by a downfield singlet for the pyrazole H₅ proton, a complex three-proton system for the thiophene ring, and two broad, exchangeable signals for the N-H and NH₂ protons. The ¹³C NMR spectrum is anchored by the downfield carbonyl signal and features distinct resonances for the carbons of both heterocyclic rings. For unambiguous assignment, especially in the crowded aromatic region, 2D NMR experiments such as HSQC and HMBC are highly recommended. [7][13]This guide provides the foundational data and protocols to support researchers in the accurate and efficient structural elucidation of this important class of molecules.

References

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

NMR Facility, University of Ottawa. (n.d.). Sample preparation and pre-acquisition activities. Available at: [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Available at: [Link]

-

Various Authors. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]

-

Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. Available at: [Link]

-

Juaristi, E., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). Available at: [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Available at: [Link]

-

Kumar, S., & Kumar, R. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. In E3S Web of Conferences (Vol. 523, p. 01001). EDP Sciences. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

-

Al-Obaidi, A. S. M., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (n.d.). Key 1 H (red), 13 C (black) and 15 N (blue) NMR chemical shifts. Available at: [Link]

-

Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. (Note: While not providing NMR, this source is relevant to the synthesis of related compounds like the one found in the PMC citation,[14] which is structurally similar).

-

National Center for Biotechnology Information. (n.d.). methanone. PubMed Central. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. journalwjarr.com [journalwjarr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. [1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl](thiophen-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

mass spectrometry analysis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical development, heterocyclic compounds form the backbone of countless therapeutic agents. Among these, scaffolds combining pyrazole and thiophene moieties are of significant interest due to their diverse biological activities.[1][2] (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone represents such a core structure, a potential building block or active molecule in its own right. The journey from synthesis to a viable drug candidate is impossible without rigorous analytical characterization. Mass spectrometry (MS) is not merely a tool but a cornerstone of this process, providing indispensable data on identity, purity, quantity, and metabolic fate.[3][4][5]

This guide moves beyond a simple recitation of methods. It is designed to provide researchers, medicinal chemists, and analytical scientists with a strategic framework for the comprehensive mass spectrometric analysis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone. We will explore the causality behind methodological choices, from sample preparation to the intricate details of fragmentation, empowering the user to develop robust, reliable, and self-validating analytical systems.

Chapter 1: Foundational Compound Characteristics

A successful analysis begins with a fundamental understanding of the analyte. The structural features of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone dictate every subsequent analytical decision. The presence of a basic amino group and multiple nitrogen atoms in the pyrazole ring strongly suggests a high proton affinity, making it an ideal candidate for positive-mode electrospray ionization.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃OS | |

| Synonyms | (3-amino-1H-pyrazol-4-yl)(2-thienyl)methanone | |

| Monoisotopic Mass | 205.0310 g/mol | Calculated |

| [M+H]⁺ (Protonated) | 206.0383 m/z | Calculated |

| Structure | PubChem CID: 13936938 |

Chapter 2: The Analytical Workflow: A Strategic Overview

A robust mass spectrometry analysis follows a logical progression. Each stage is optimized to ensure the highest quality data is passed to the next, minimizing interferences and maximizing sensitivity.

Caption: High-level workflow for LC-MS/MS analysis.

Chapter 3: Protocol for Strategic Sample Preparation

The axiom "garbage in, garbage out" is particularly true for mass spectrometry. Proper sample preparation is the most critical step to ensure reproducibility and protect the instrument from contamination.[6][7] The goal is to present the analyte to the ion source in a clean, compatible solvent system, free of non-volatile salts and interferences.[7]

Rationale:

-

Solvent Choice: The analyte must be fully dissolved. A combination of organic solvents like methanol or acetonitrile with water is ideal as they are fully compatible with reversed-phase chromatography and electrospray ionization.[8][9]

-

Concentration: For initial method development, a concentration of approximately 1-10 µg/mL is a common starting point.[8] Overly concentrated samples can cause detector saturation, source contamination, and poor peak shape.

-

Purity: Non-volatile buffers (e.g., phosphate, Tris) and salts (e.g., NaCl, KCl) are detrimental to ESI-MS and must be avoided.[7] If their presence is unavoidable from the sample matrix, a solid-phase extraction (SPE) cleanup step is recommended.[10] For synthesized compounds, simple filtration is often sufficient.

Step-by-Step Protocol: Preparation of Analytical Standard

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone standard.

-

Transfer to a 1.5 mL glass autosampler vial.

-

Add 1.0 mL of HPLC-grade methanol to dissolve the compound completely. Mix thoroughly using a vortex mixer. This is your stock solution.

-

-

Intermediate Solution (10 µg/mL):

-

Transfer 10 µL of the 1 mg/mL stock solution into a new 1.5 mL autosampler vial.

-

Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly.

-

-

Working Solution (1 µg/mL):

-

Transfer 100 µL of the 10 µg/mL intermediate solution into a new 1.5 mL autosampler vial.

-

Add 900 µL of the 50:50 (v/v) acetonitrile/water mixture. Mix thoroughly.

-

This final solution is ready for injection for initial method development. Ensure the final sample is clear and free of particulates. Filter through a 0.22 µm syringe filter if necessary.

-

Chapter 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Coupling liquid chromatography to the mass spectrometer (LC-MS) provides a powerful separation dimension, which is essential for resolving the analyte from impurities or matrix components, thereby reducing ion suppression.[10][11]

Experimental Protocol: A Starting Point for Optimization

The following parameters serve as a robust starting point for a selective and sensitive analysis on a standard UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule reversed-phase chromatography, offering excellent retention and peak shape for moderately polar compounds.[10] |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid protonates the analyte, improving ionization efficiency in positive ESI mode and enhancing peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic eluent providing good separation efficiency. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |

| Injection Volume | 2-5 µL | A small volume minimizes peak distortion while providing sufficient analyte for detection. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak symmetry. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino and pyrazole groups are readily protonated, making positive mode the clear choice for high sensitivity.[12] |

| Capillary Voltage | 3.5 kV | A typical starting voltage to ensure efficient spray and ion generation. |

| Drying Gas Flow | 10 L/min (Nitrogen) | Facilitates desolvation of droplets in the ESI source. |

| Gas Temperature | 300 °C | Aids in solvent evaporation. |

| Precursor Ion | 206.04 m/z | The calculated [M+H]⁺ ion. This will be isolated for fragmentation. |

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

Table 2: Example LC Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 6.0 | 5 |

Chapter 5: Elucidation of the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of a molecule. By isolating the protonated precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. Understanding these fragmentation pathways is crucial for unequivocal identification and for developing highly selective quantitative methods (Selected Reaction Monitoring, SRM).

The structure of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone offers several likely points of cleavage. The bond between the carbonyl carbon and the pyrazole ring is a prime candidate, as are cleavages within the thiophene ring.

Caption: Proposed fragmentation pathway for protonated (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone.

Interpretation of Key Fragments:

-

Precursor Ion [M+H]⁺ (m/z 206.04): This is the intact molecule with an added proton, serving as the entry point for MS/MS analysis.

-

Fragment A (m/z 111.00): This highly abundant ion corresponds to the thienoyl cation . Its formation is driven by the cleavage of the C-C bond between the carbonyl group and the pyrazole ring. This is often a dominant fragment for aryl ketones.

-

Fragment B (m/z 95.05): This fragment represents the protonated 3-amino-1H-pyrazole portion following the same C-C bond cleavage.

-

Fragment C (m/z 83.00): Resulting from the loss of carbon monoxide (CO) from the thienoyl cation (Fragment A), this corresponds to the thiophene cation .

-

Fragment D (m/z 189.01): A neutral loss of ammonia (NH₃) from the amino group of the precursor ion can also occur, though it may be a less prominent pathway compared to the primary C-C cleavage.

Table 3: Summary of Major Predicted Ions for SRM Method Development

| Ion Type | Calculated m/z | Proposed Identity |

| Precursor | 206.04 | [M+H]⁺ |

| Product Ion 1 | 111.00 | Thienoyl Cation |

| Product Ion 2 | 83.00 | Thiophene Cation |

| Product Ion 3 | 95.05 | Aminopyrazole Cation |

Chapter 6: Principles of Method Validation

For applications in drug development, any quantitative analytical method must be validated to prove it is fit for purpose.[12][13] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[14][15]

Key Validation Parameters & Acceptance Criteria

The following table summarizes the core parameters that must be assessed, with typical acceptance criteria for bioanalytical or pharmaceutical quality control assays.[15]

| Parameter | Definition | Typical Acceptance Criteria |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of test results to the true value. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |

| Limit of Quantitation (LLOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Conclusion

The mass spectrometric analysis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is a systematic process grounded in the chemical properties of the molecule. By leveraging a logical workflow encompassing strategic sample preparation, optimized LC-MS/MS conditions, and a thorough understanding of the molecule's fragmentation behavior, researchers can achieve highly reliable and sensitive characterization. The protocols and principles outlined in this guide provide a robust foundation for developing and validating methods for this compound, ensuring data integrity and accelerating its potential progression through the drug discovery pipeline.

References

- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.

- Technology Networks. (2024). Mass Spectrometry Imaging in Pharmaceutical Development.

- Technology Networks. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.

-

Božović, A., & Kulasingam, V. (2013). Quantitative mass spectrometry-based assay development and validation: from small molecules to proteins. Clinical Biochemistry, 46(6), 444-455. Available at: [Link]

- Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications.

-

Vogeser, M., & Seger, C. (2010). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1912), 559-573. Available at: [Link]

- BioPharma PEG. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.

-

ResearchGate. (2025). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Available at: [Link]

- RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

- LCGC International. (2024). How Analytics and Mass Spec Became the Driving Force Behind Biotherapeutic Drug Development.

-

National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]

- Gale, P. J., Duncan, M. W., & Yergey, A. L. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International.

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry.

- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility.

- Wikipedia. (n.d.). Sample preparation in mass spectrometry.

- LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Imaging in Pharmaceutical Development | Technology Networks [technologynetworks.com]

- 4. krssltd.com [krssltd.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. organomation.com [organomation.com]

- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. clinicalpub.com [clinicalpub.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Quantitative mass spectrometry-based assay development and validation: from small molecules to proteins [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Characterization, and Structural Elucidation of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

Foreword: The Scientific Imperative

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of innovation. Its derivatives are integral to a multitude of pharmacologically active agents, prized for their diverse biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The fusion of this privileged heterocycle with a thiophene moiety, another cornerstone of therapeutic and electronic materials development, gives rise to (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone – a molecule of significant academic and industrial interest.

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to offer a deeper understanding of the causality behind experimental design and the intricate interplay of structure and function. While a definitive crystal structure for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is not publicly available at the time of this writing, this document will leverage established synthetic routes and crystallographic data from closely related analogues to construct a robust and scientifically grounded exploration of its chemical and structural biology.

Strategic Synthesis: A Mechanistic Approach

The synthesis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone can be approached through a logical and well-precedented synthetic pathway. The core principle involves the construction of the pyrazole ring followed by acylation with a thiophene derivative. A plausible and efficient synthesis is outlined below, drawing inspiration from established methodologies for similar pyrazole derivatives.

Proposed Synthetic Protocol

A likely synthetic route commences with the reaction of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one with hydrazine hydrate. This reaction proceeds via a Michael addition of hydrazine to the enone system, followed by an intramolecular cyclization and elimination of dimethylamine to furnish the pyrazole ring. The subsequent step involves the introduction of the amino group at the 3-position, which can be achieved through various methods, including the reduction of a nitro group or the direct use of an amino-substituted precursor.

A more direct and plausible route, however, involves the condensation of 2-cyano-1-(thiophen-2-yl)ethan-1-one with hydrazine hydrate. This reaction would proceed through the formation of a pyrazolone intermediate, which can then be converted to the target 3-amino pyrazole.

The following diagram illustrates a conceptual workflow for the synthesis and subsequent crystallization of the title compound.

Caption: Conceptual workflow for the synthesis and crystallization of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone.

Experimental Considerations and Causality

-

Solvent Choice: Ethanol is a common solvent for such condensations as it readily dissolves the reactants and facilitates the reaction at reflux temperature without being overly reactive.

-

Reaction Conditions: Refluxing is often necessary to provide the activation energy for the cyclization step. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-

Purification: The crude product is typically purified by column chromatography on silica gel to remove unreacted starting materials and byproducts. The choice of eluent (e.g., a gradient of ethyl acetate in hexane) is critical for achieving good separation.

-

Crystallization: High-purity single crystals suitable for X-ray diffraction are best obtained through slow evaporation of a saturated solution. The choice of solvent for crystallization is paramount and often determined empirically. A solvent system in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures is ideal. For compounds of this nature, ethanol, methanol, or mixtures with water are good starting points. The slow evaporation technique allows for the ordered arrangement of molecules into a crystal lattice, which is essential for obtaining high-quality diffraction data.

Spectroscopic and Physicochemical Characterization

Prior to attempting single-crystal X-ray diffraction, a comprehensive spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the pyrazole and thiophene ring protons. The amino protons would likely appear as a broad singlet. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group. |

| ¹³C NMR | Signals for the carbonyl carbon, and the carbons of the pyrazole and thiophene rings. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ketone, and C=N and C=C stretching of the aromatic rings. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃OS, M.W. 193.23 g/mol ). |

A Comparative Analysis of the Crystal Structure

While the specific crystal structure of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone remains to be determined, a detailed analysis of closely related, structurally characterized compounds can provide significant insights into its likely solid-state conformation, intermolecular interactions, and crystal packing.

Key Structural Analogues

The following table summarizes the crystallographic data for several related compounds, which will serve as the basis for our comparative analysis.

| Compound | Formula | Crystal System | Space Group | Key Dihedral Angles | Ref. |

| methanone | C₂₀H₁₃ClN₂O₂S | Monoclinic | P2₁/c | Thienoyl to pyrazolone ring: 34.03° | [2] |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | C₁₇H₁₂N₄OS | Orthorhombic | Pca2₁ | - | |

| 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one | C₂₃H₁₆N₂OS | Orthorhombic | Pna2₁ | - | [1] |

Predicted Molecular Geometry and Conformation

Based on the structures of the analogues, the following features are anticipated for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone:

-

Planarity: Both the pyrazole and thiophene rings are expected to be individually planar.

-

Torsion Angle: A key conformational feature will be the torsion angle between the pyrazole and thiophene rings, dictated by the C-C bond connecting the pyrazole ring to the carbonyl group and the C-C bond from the carbonyl to the thiophene ring. As seen in the chlorinated analogue, a significant dihedral angle is expected, indicating a non-coplanar arrangement to minimize steric hindrance.[2]

-

Tautomerism: The 3-amino-1H-pyrazole moiety can exist in different tautomeric forms. X-ray crystallography would definitively establish the dominant tautomer in the solid state. It is crucial to consider the possibility of the 5-amino-1H-pyrazole tautomer.

Intermolecular Interactions and Crystal Packing

The presence of the amino group and the pyrazole N-H protons provides strong hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the pyrazole ring are effective hydrogen bond acceptors.

-

Hydrogen Bonding: It is highly probable that the crystal structure will be dominated by a network of intermolecular hydrogen bonds. N-H···O and N-H···N interactions are expected to play a crucial role in the crystal packing, potentially leading to the formation of dimers, chains, or sheets. In the case of the hydroxylated analogue, O-H···O hydrogen bonds lead to the formation of inversion dimers.[2] A similar dimeric motif involving N-H···O or N-H···N bonds is a strong possibility for the title compound.

The following diagram illustrates the potential hydrogen bonding network that could stabilize the crystal lattice.

Caption: Potential intermolecular hydrogen bonding motifs in the crystal structure of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone.

-

π-π Stacking: Aromatic systems like pyrazole and thiophene can participate in π-π stacking interactions, which would further stabilize the crystal packing. The extent of these interactions will depend on the overall molecular conformation and the steric influence of the substituents.

Implications for Drug Development and Materials Science

The precise three-dimensional arrangement of atoms in the crystal lattice, along with the nature of the intermolecular interactions, has profound implications for the physicochemical properties of a compound.

-

Solubility and Bioavailability: The strength of the crystal lattice, governed by the intermolecular forces, directly impacts the solubility of the compound. A highly stable crystal lattice with strong hydrogen bonding will generally have lower aqueous solubility, which can affect its bioavailability as a drug candidate.

-

Polymorphism: Compounds with flexible conformations and multiple hydrogen bonding sites are prone to polymorphism – the ability to exist in multiple crystal forms. Different polymorphs can have different solubilities, melting points, and stabilities, which is a critical consideration in pharmaceutical development.

-

Structure-Activity Relationship (SAR): A definitive crystal structure would provide invaluable information for computational modeling and SAR studies. Understanding the preferred conformation of the molecule can aid in the design of more potent analogues that fit optimally into the binding site of a biological target.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and anticipated structural features of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone. While the definitive crystal structure is yet to be reported, a robust model of its solid-state behavior has been constructed through a comparative analysis of closely related compounds.

The elucidation of the precise crystal structure of the title compound through single-crystal X-ray diffraction is a critical next step. This would not only confirm the predicted structural features but also provide a definitive basis for understanding its physicochemical properties and for guiding future efforts in drug discovery and materials science. The protocols and analyses presented herein provide a solid foundation for any research group undertaking this important endeavor.

References

-

Deng, G.-M., et al. (2012). methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1639. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1393. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2019). Synthesis and crystal structure of 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one, C23H16N2OS. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 969-971. Available at: [Link]

Sources

solubility of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone in organic solvents

An In-Depth Technical Guide to Determining the Solubility of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone, a heterocyclic compound with potential pharmacological significance. While specific solubility data for this compound is not extensively documented in public literature, this document outlines the underlying principles, theoretical considerations, and detailed experimental protocols necessary to generate robust and reliable solubility profiles in a range of common organic solvents. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical sciences.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It dictates the rate and extent of dissolution, which in turn governs absorption and ultimately, the bioavailability of the drug.[1][2] For a compound like (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone, which incorporates multiple functional groups with varying polarities, understanding its solubility behavior is not merely an academic exercise but a crucial step in its preclinical development.

Poor solubility can lead to a cascade of undesirable outcomes, including incomplete absorption, high inter-subject variability, and an unfavorable pharmacokinetic profile.[1] Early and accurate assessment of solubility in a diverse set of organic solvents is therefore indispensable. This knowledge informs critical decisions in various stages of drug development, from the selection of appropriate solvents for synthesis and purification to the design of effective formulation strategies.[3]

This guide provides a systematic approach to characterizing the solubility of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone, enabling researchers to build a comprehensive solubility profile that will underpin future development efforts.

Molecular Structure and Predicted Solubility Behavior

To devise an effective solubility screening strategy, we must first analyze the molecular structure of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone.

Chemical Structure:

-

Py-razole Ring with an Amino Group: The 1H-pyrazole ring is a polar heterocyclic system. The presence of an amino (-NH2) group significantly increases its polarity and introduces the capacity for hydrogen bonding, both as a donor and an acceptor.

-

Thiophene Ring: The thiophene ring is an aromatic heterocycle with moderate polarity.

-

Methanone (Ketone) Linker: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.

-

Overall Polarity: The combination of these functional groups suggests that the molecule is polar. The general principle of "like dissolves like" would predict a higher solubility in polar solvents compared to nonpolar solvents.[4][5] The ability to form hydrogen bonds will be a significant driver of its solubility in protic solvents.

Based on this structural analysis, we can hypothesize the following solubility trends:

-

High Solubility Expected in: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functionalities.

-

Moderate to Good Solubility Expected in: Polar protic solvents like ethanol, methanol, and isopropanol, where hydrogen bonding interactions can occur.[5]

-

Low to Negligible Solubility Expected in: Nonpolar solvents such as hexane, cyclohexane, and toluene, which lack the ability to interact favorably with the polar groups of the molecule.

Experimental Determination of Solubility: A Multi-tiered Approach

A robust determination of solubility involves both qualitative assessments and quantitative measurements. We recommend a tiered approach, starting with rapid screening and progressing to more definitive thermodynamic solubility determination.

Tier 1: Qualitative and Semi-Quantitative Solubility Screening

This initial phase aims to rapidly classify the compound's solubility in a broad range of solvents, providing a foundational understanding of its behavior.

Protocol for Qualitative Solubility Testing:

-

Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone into separate small, clear glass vials.

-

Solvent Addition: To each vial, add a specific organic solvent in incremental volumes (e.g., 0.1 mL at a time).

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification: Classify the solubility based on the amount of solvent required to achieve complete dissolution, as outlined in the table below.

| Solubility Classification | Approximate Solvent Volume per mg of Solute |

| Very Soluble | < 0.1 mL |

| Freely Soluble | 0.1 - 1.0 mL |

| Soluble | 1.0 - 3.0 mL |

| Sparingly Soluble | 3.0 - 10.0 mL |

| Slightly Soluble | 10.0 - 100.0 mL |

| Very Slightly Soluble | 100.0 - 1000.0 mL |

| Practically Insoluble | > 1000.0 mL |

A suggested panel of organic solvents for initial screening is presented in Table 2.

Tier 2: Quantitative Determination of Thermodynamic Solubility

For key solvents identified in the initial screen, a more rigorous determination of thermodynamic solubility is required. This measures the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.[1] The shake-flask method is a widely accepted and reliable technique for this purpose.[6]

Experimental Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol for Shake-Flask Method:

-